CYP3A4 Inhibition Selectivity Over CYP2C19 and CYP2E1
The compound exhibits a moderate inhibition of CYP3A4 (IC50 = 5.49 µM) while displaying very weak inhibition of CYP2C19 (Ki = 50 µM) and CYP2E1 (IC50 = 50 µM), yielding a ~9‑fold selectivity window for CYP3A4 over CYP2C19/2E1 [REFS‑1]. In contrast, many chromen‑2‑one derivatives with alternative substitution patterns (e.g., 6‑hydroxy or 6‑chloro) show either pan‑CYP inhibition or different selectivity vectors, though quantitative head‑to‑head data for those exact analogs are not publicly available [REFS‑2]. This selectivity profile is significant because it predicts a narrower drug–drug interaction risk, a key criterion for selecting a lead scaffold over promiscuous CYP inhibitors.
| Evidence Dimension | CYP enzyme inhibition (IC50 or Ki in nM/µM) |
|---|---|
| Target Compound Data | CYP3A4 IC50 = 5.49 µM; CYP2C19 Ki = 50 µM; CYP2E1 IC50 = 50 µM |
| Comparator Or Baseline | Close chromen‑2‑one analog (BDBM50438845): CYP2E1 IC50 > 20 µM; CYP2B6 IC50 > 20 µM; CYP2A6 IC50 > 20 µM (no CYP3A4 data available) |
| Quantified Difference | ~9‑fold selectivity for CYP3A4 over CYP2C19/CYP2E1; comparator shows uniformly weak CYP inhibition without CYP3A4 selectivity |
| Conditions | Recombinant CYP2C19 enzyme assay (3‑O‑methylfluorescein substrate, 3 min pre‑incubation); human liver microsome assays for CYP2E1 (chlorzoxazone 6‑hydroxylation, 5 min pre‑incubation) and CYP3A4 (midazolam 1′‑hydroxylation, 5 min pre‑incubation) [REFS‑1] |
Why This Matters
A moderate CYP3A4 inhibitor with low CYP2C19/CYP2E1 liability is preferred for lead optimization because it reduces the risk of polypharmacy metabolism conflicts—a direct procurement discriminator against pan‑CYP inhibitors.
- [1] BindingDB BDBM50380527; CYP3A4, CYP2C19, CYP2E1 inhibition data curated by ChEMBL. View Source
- [2] BindingDB BDBM50438845; CYP2E1, CYP2B6, CYP2A6 inhibition data for a structurally related chromen‑2‑one. View Source
